molecular formula C26H21ClN2O4 B2850881 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chlorophenyl)acetamide CAS No. 895653-60-8

2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chlorophenyl)acetamide

Cat. No.: B2850881
CAS No.: 895653-60-8
M. Wt: 460.91
InChI Key: UPEZMOLEGKLPBE-UHFFFAOYSA-N
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Description

2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chlorophenyl)acetamide typically involves multi-step organic reactions. The starting materials might include ethoxyquinoline derivatives and benzoyl chloride, which undergo acylation and subsequent reactions to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This might include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: Reduction reactions could be used to modify the functional groups within the compound.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, could be employed to introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions would be carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential use as a therapeutic agent due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chlorophenyl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other quinoline derivatives with benzoyl and ethoxy substituents. Examples could be:

  • 2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
  • 2-(6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide

Uniqueness

The uniqueness of 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chlorophenyl)acetamide lies in its specific substitution pattern, which could confer unique biological activities and chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O4/c1-2-33-20-11-12-23-21(14-20)26(32)22(25(31)17-7-4-3-5-8-17)15-29(23)16-24(30)28-19-10-6-9-18(27)13-19/h3-15H,2,16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEZMOLEGKLPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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